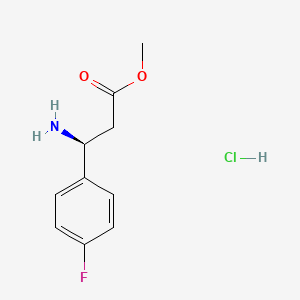![molecular formula C8H15NO3 B6167933 2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one CAS No. 1867803-29-9](/img/new.no-structure.jpg)
2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one is a chemical compound with a complex structure that includes a piperidine ring and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting with the formation of the piperidine ring. One common method is the reaction of a suitable amine with an aldehyde or ketone under controlled conditions to form the piperidine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow reactors or batch processing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: : Reduction reactions can be used to convert carbonyl groups to hydroxyl groups.
Substitution: : The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like hydroxide (OH⁻) or alkoxides (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols.
Substitution: : Formation of various substituted piperidines.
Applications De Recherche Scientifique
2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : The compound may be used in biochemical studies to understand enzyme mechanisms or as a potential inhibitor.
Medicine: : It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Industry: : It can be used in the production of various chemical products, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one is unique due to its specific structural features, such as the presence of hydroxyl groups and the piperidine ring. Similar compounds include:
Piperidine derivatives: : Other piperidine-based compounds with different substituents.
Hydroxylated piperidines: : Compounds with hydroxyl groups in different positions on the piperidine ring.
Piperidone derivatives: : Compounds where the piperidine ring is modified to include a carbonyl group.
These compounds may have similar applications but differ in their chemical properties and biological activities.
Propriétés
Numéro CAS |
1867803-29-9 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



